N-(2-Methoxyphenyl)maleamicacid

Description

N-(2-Methoxyphenyl)maleamic acid (IUPAC name: (Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid) is a maleamic acid derivative with the molecular formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol . It features a methoxy (-OCH₃) substituent at the ortho position of the phenyl ring (Figure 1). The compound exhibits a melting point of 143–145°C and is synthesized via the reaction of maleic anhydride with 2-methoxyaniline in toluene, followed by purification . Its structure includes a conjugated maleamic acid moiety (C=O and C=C bonds) and intramolecular hydrogen bonding, which stabilizes its conformation.

Propriétés

Formule moléculaire |

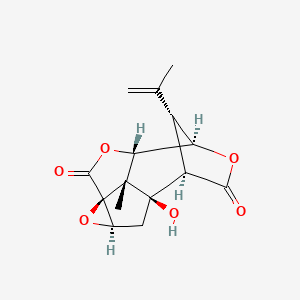

C15H16O6 |

|---|---|

Poids moléculaire |

292.28 g/mol |

Nom IUPAC |

(1R,3R,5S,8S,9R,12R,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione |

InChI |

InChI=1S/C15H16O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h6-10,18H,1,4H2,2-3H3/t6-,7+,8+,9-,10-,13-,14-,15+/m1/s1 |

Clé InChI |

PIMZUZSSNYHVCU-KBLUICEQSA-N |

SMILES isomérique |

CC(=C)[C@@H]1[C@@H]2[C@@H]3[C@@]4([C@]([C@@H]1C(=O)O2)(C[C@@H]5[C@]4(O5)C(=O)O3)O)C |

SMILES canonique |

CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C |

Pictogrammes |

Acute Toxic |

Synonymes |

picrotoxinin picrotoxinine |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Features and Conformational Analysis

Maleamic acid derivatives share a common backbone but differ in substituent type and position on the phenyl ring. Key structural parameters are compared below:

Table 1: Structural Parameters of Maleamic Acid Derivatives

*Dihedral angle between the phenyl ring and maleamic acid plane.

Key Observations :

- The C2–C3 bond (maleic acid moiety) consistently shows double-bond character (~1.33 Å), confirming conjugation .

- Ortho substituents (e.g., -OCH₃, -CH₃, -Cl) induce steric effects, increasing dihedral angles (e.g., 12.7° in N-(2-methylphenyl)) compared to para-substituted analogs (e.g., 3.43° in N-(4-methoxyphenyl)) .

- Anti-parallel conformations of N–H and C=O bonds are common, stabilized by intramolecular hydrogen bonds (e.g., O–H⋯O in N-(2-methoxyphenyl)) .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns dictate molecular assembly in the solid state:

Table 2: Hydrogen Bonding Patterns

Key Observations :

- Ortho substituents promote intramolecular H-bonds (e.g., N–H⋯Cl in N-(2-chloro-4-nitrophenyl)), reducing steric clashes .

- Carboxylic acid groups act as H-bond donors/acceptors, forming infinite chains (e.g., N–H⋯O in N-(2-methylphenyl)) .

- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance H-bond strength, leading to denser networks .

Physicochemical Properties

Substituents significantly influence melting points and solubility:

Table 3: Thermal and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.